molecular formula C10H20O2 B11760218 Oxirane, [(heptyloxy)methyl]- CAS No. 25717-59-3

Oxirane, [(heptyloxy)methyl]-

Cat. No.: B11760218
CAS No.: 25717-59-3
M. Wt: 172.26 g/mol
InChI Key: INSCMIFABOJDRE-UHFFFAOYSA-N
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Description

2-[(HEPTYLOXY)METHYL]OXIRANE: is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the heptyloxy group attached to the oxirane ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(HEPTYLOXY)METHYL]OXIRANE typically involves the reaction of heptyl alcohol with an epoxide precursor. One common method is the reaction of heptyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

In an industrial setting, the production of 2-[(HEPTYLOXY)METHYL]OXIRANE can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(HEPTYLOXY)METHYL]OXIRANE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Acids: Sulfuric acid, hydrochloric acid

    Bases: Sodium hydroxide, potassium hydroxide

    Oxidizing agents: Hydrogen peroxide, peracids

Major Products Formed

    Diols: Formed through ring-opening reactions

    Carbonyl compounds: Formed through oxidation reactions

    Substituted oxiranes: Formed through nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 2-[(HEPTYLOXY)METHYL]OXIRANE involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo nucleophilic attack by various biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(HEPTYLOXY)METHYL]OXIRANE is unique due to the presence of the heptyloxy group, which can impart different physical and chemical properties compared to simpler oxiranes. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

25717-59-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(heptoxymethyl)oxirane

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3

InChI Key

INSCMIFABOJDRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC1CO1

Origin of Product

United States

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